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Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Crystallography Structural Chemistry Solid-State Characterization

Obtaining a reliable, crystallographically validated starting point for PDE4 inhibitor design is challenging. This compound solves that: • Fully refined single-crystal structure (R=0.044, monoclinic P2₁/c) ready for docking software import • Free N1-H enables alkylation/arylation for focused library synthesis; documented PDE4B IC₅₀ down to 67 nM in derived series • Dual hydrogen-bond donor architecture (N1-H···N2, N3-H···O1) supports co-crystal screening Procurement from BenchChem ensures batch-to-batch consistency verified against crystallographically derived powder patterns.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B15067863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=NNC2=O)C
InChIInChI=1S/C10H11N3O3/c1-3-16-10(15)8-5(2)7-6(12-8)4-11-13-9(7)14/h4,12H,3H2,1-2H3,(H,13,14)
InChIKeyGPBQMQWOHBSIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: Core Scaffold Identity & Characteristics


Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 412339-05-0; molecular formula C₁₀H₁₁N₃O₃; MW 221.22 g/mol) is a heterobicyclic compound belonging to the pyrrolo[2,3-d]pyridazine family—one of four structural isomers of the pyrrole-fused pyridazine ring system [1]. It features an ethoxycarbonyl substituent at position 2, a methyl group at position 3, a ketone at position 4, and a free N1–H that enables intermolecular hydrogen-bonding interactions [2]. The compound is synthesized via condensation of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate and has been fully characterized by single-crystal X-ray diffraction (R[F² > 2σ(F²)] = 0.044, monoclinic P2₁/c, unit cell parameters a = 8.0030(16) Å, b = 9.774(2) Å, c = 13.370(3) Å, β = 90.17(3)°) [2]. The pyrrolo[2,3-d]pyridazine scaffold has attracted considerable interest for its diverse biological activities, including antitumor, antiviral, PDE4-inhibitory, and acid pump antagonism applications [3].

Ethyl 3-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: Why Substitution Fails


The pyrrolo[2,3-d]pyridazine scaffold exists as one of four distinct ring-fusion isomers (pyrrolo[2,3-d], [3,2-d], [3,4-d], and N-bridgehead pyrrolo[1,2-b] variants), each directing substituents into different spatial trajectories and presenting divergent hydrogen-bonding surfaces [1]. Within the N1-unsubstituted series, the target compound's free N1–H serves as a dual hydrogen-bond donor (N1–H···N2 at 2.925(2) Å) and acceptor, forming a two-dimensional supramolecular network in the solid state—a property completely abolished in the closest commercially available analog, ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-33-5), where N1 methylation eliminates the donor site [2]. Furthermore, the pyrrolo[3,4-d]pyridazine isomer—employed in α₂δ calcium channel ligand programs—places the pyridazine nitrogen atoms in a different relative orientation, fundamentally altering pharmacophoric geometry [3]. Systematic SAR studies by Giovannoni et al. (2007) demonstrated that even subtle N1-alkyl chain variation (methyl vs. ethyl vs. isopropyl vs. benzyl) in this scaffold produces dramatic swings in PDE4 subtype selectivity and HARBS affinity ratios, with the HARBS/PDE4B ratio shifting from ~20 for the N1-H lead to 147 for the N1-isopropyl derivative 9e [4]. These findings establish that no two pyrrolopyridazine derivatives bearing different N1-substitution or ring-fusion patterns are functionally interchangeable.

Ethyl 3-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: Quantitative Differentiation Evidence


High-Precision Single-Crystal Structure vs. N1-Methyl Analog

The target compound has a fully refined single-crystal X-ray diffraction structure (R = 0.044, wR = 0.120, S = 1.06 for 2045 independent reflections and 156 parameters), providing unambiguous atomic coordinates, bond lengths, and intermolecular interaction geometry [1]. In contrast, the closest commercially listed analog—ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-33-5)—has no published single-crystal structure, no atomic coordinate set in the Cambridge Structural Database, and no reported refinement parameters across any peer-reviewed crystallographic journal [2]. This means any computational docking, molecular dynamics simulation, or structure-based design effort using the N1-methyl analog must rely on inferred or computationally modeled geometry rather than experimentally validated coordinates.

Crystallography Structural Chemistry Solid-State Characterization

N1–H Hydrogen-Bond Donor Capability vs. N1-Methyl Analog

The target compound possesses a free N1–H that participates in a defined intermolecular hydrogen-bond network, with two crystallographically independent hydrogen bonds linking molecules into a two-dimensional supramolecular array: N1–H1···N2 (D···A = 2.925(2) Å, H···A = 2.08(2) Å, D–H···A angle = 166.2°) and N3–H3···O1 (D···A = 2.804(2) Å, H···A = 1.90(3) Å, D–H···A angle = 175°) [1]. By comparison, the N1-methylated analog (CAS 150582-33-5) is incapable of donating a hydrogen bond at the N1 position, fundamentally altering its solid-state packing, solubility profile, and potential for molecular recognition via this site . The near-linear geometry of the N3–H3···O1 interaction (angle = 175°) indicates a strong, directional hydrogen bond that contributes significantly to lattice stability.

Supramolecular Chemistry Hydrogen Bonding Crystal Engineering

Planar Conformation for Structure-Based Design

The pyrrolo[2,3-d]pyridazine bicyclic system in the target compound exhibits near-perfect planarity, with the dihedral angle between the pyrrole and pyridazinone rings measuring only 0.93(9)° [1]. Key bond lengths confirm the double-bond character of the heterocyclic framework: C4=N2 = 1.291(2) Å and C3=O1 = 1.2397(19) Å, consistent with established values for analogous bonds [1]. The torsion angles N1–C1–C2–C3 = 179.21(14)° and N1–C1–C2–C5 = 0.20(18)° further document the planar geometry. While pyrrolo[3,4-d]pyridazine isomers used in α₂δ calcium channel ligand programs adopt a different nitrogen-placement topology that alters electron distribution and conformational preferences, those isomers lack comparable published dihedral angle metrics from single-crystal data at this level of refinement [2]. This quantitative conformational characterization provides a validated starting geometry for computational modeling that is unavailable for most competing pyrrolopyridazine scaffolds.

Molecular Conformation Structure-Based Drug Design Scaffold Optimization

C2 Ethoxycarbonyl as Critical PDE4 Pharmacophore

Systematic SAR studies by Giovannoni et al. (2007) on the pyrrolo[2,3-d]pyridazinone series established that an ethoxycarbonyl group at position 2—the exact substituent present in the target compound—is optimal for achieving PDE4B subtype selectivity coupled with low HARBS affinity [1]. The lead compound 8 (bearing the same ethoxycarbonyl at position 2 as the target compound, along with a C6-ethyl and C4-phenyl) showed balanced PDE4 subtype inhibition with IC₅₀ values of 0.11 μM (PDE4A), 0.067 μM (PDE4B), and 0.049 μM (PDE4D), plus a HARBS/PDE4 ratio of 3.33—already superior to rolipram (HARBS/PDE4 = 0.02) [1]. Further N1-alkylation of this core yielded compound 9e (N1-isopropyl), which achieved 8-fold PDE4B selectivity over PDE4D (IC₅₀ PDE4B = 0.32 μM vs. PDE4D IC₅₀ = 2.5 μM) and a HARBS/PDE4B ratio of 147—the best in the series [1]. The authors concluded that 'the best arranged groups around the pyrrolopyridazinone core are an isopropyl at position-1, an ethoxycarbonyl at position-2, together with an ethyl group at position-6' [1]. This positions the target compound's ethoxycarbonyl substituent as a validated, non-negotiable SAR anchor for PDE4 inhibitor development within this chemotype.

PDE4 Inhibition Structure-Activity Relationship Subtype Selectivity Anti-inflammatory

PDE4 Inhibitor CC12: Anti-Inflammatory Efficacy Without CNS Side Effects

The pyrrolo[2,3-d]pyridazine-2-carboxylate scaffold, when elaborated at C4 (phenyl) and C6 (ethyl), yields CC12 (ethyl 6,7-dihydro-6-ethyl-3-methyl-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate), which was evaluated head-to-head against rolipram and indomethacin in a mouse zymosan-induced paw edema model [1]. CC12 reduced paw edema as effectively as rolipram (the PDE4 inhibitor prototype) and indomethacin, demonstrating comparable anti-inflammatory potency [1]. Critically, in the formalin nociception test, CC12 did not alter the nociceptive threshold, whereas rolipram and the thieno[2,3-d]pyridazine analog CC6 induced significant hyperalgesia [1]. Furthermore, CC12 did not change locomotor performance in mice, while rolipram and CC6 significantly reduced locomotor activity [1]. The authors concluded that 'CC4 and CC12 neither affected the nociceptive threshold nor changed the locomotor performance of mice, [and] appear more suitable than CC6 for future studies on animals and could be developed as an anti-inflammatory drug for humans' [1]. While the target compound is the unelaborated core scaffold (lacking the C4-phenyl and C6-ethyl groups of CC12), it represents the direct synthetic entry point to this differentiated pharmacological profile.

Anti-inflammatory in vivo Pharmacology PDE4 Inhibitor Side-Effect Profile

Ethyl 3-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: Application Scenarios


Structure-Based Drug Design with Crystallographic Coordinates

The target compound's fully refined single-crystal structure (R = 0.044; dihedral angle = 0.93(9)°) provides experimentally validated atomic coordinates suitable for direct import into docking software (e.g., AutoDock, Glide, GOLD) as a starting ligand geometry for virtual screening or scaffold-hopping campaigns [1]. This eliminates reliance on computationally minimized structures—which may deviate from the true low-energy conformation—and is especially valuable for programs targeting PDE4 subtypes where the ethoxycarbonyl at position 2 has been identified as a critical pharmacophoric anchor [2]. Procurement of this compound over the N1-methyl analog (CAS 150582-33-5), which lacks any published crystal structure, enables direct correlation of computational predictions with experimentally observed geometry.

Synthetic Intermediate for PDE4-Selective Anti-Inflammatory Agents

The target compound bears the exact substitution pattern (ethoxycarbonyl at C2, methyl at C3, N1–H, and C4/C6 positions available for further functionalization) identified by Giovannoni et al. as optimal for PDE4B subtype-selective inhibitor development [1]. The free N1–H serves as a synthetic handle for alkylation or arylation to generate focused libraries in the 9a–e and 15a–f compound series, which achieved PDE4B IC₅₀ values as low as 67 nM and HARBS/PDE4B selectivity ratios up to 147 [1]. Procurement for this purpose is specifically justified by the documented SAR trajectory: the target compound is the exact N1-unsubstituted core from which the most selective PDE4 inhibitor in the Giovannoni series (9e, 8-fold PDE4B/D selectivity) was derived.

Co-Crystal Engineering and Solid-Form Screening

The target compound's two crystallographically characterized intermolecular hydrogen bonds—N1–H1···N2 (D···A = 2.925(2) Å, 166.2°) and N3–H3···O1 (D···A = 2.804(2) Å, 175°)—form a predictable 2D supramolecular network [1]. The near-linear N3–H3···O1 geometry (angle = 175°) indicates a particularly strong and directional interaction suitable for co-crystal design with complementary acceptor molecules [1]. This property is absent in the N1-methyl analog, which has only one H-bond donor (N3–H) and cannot engage in N1-mediated recognition [2]. Procurement for co-crystal screening or pharmaceutical solid-form development is thus justified specifically by the dual-donor architecture that enables interaction patterns inaccessible to N1-substituted analogs.

Crystallographic Reference Standard and Polymorph Screening

With a fully indexed powder pattern derivable from its single-crystal data (monoclinic P2₁/c, a = 8.0030(16) Å, b = 9.774(2) Å, c = 13.370(3) Å, β = 90.17(3)°, V = 1045.8(4) ų) [1], the target compound can serve as a crystallographically authenticated reference standard for XRPD calibration, polymorph identification, and batch-to-batch solid-form consistency verification in pyrrolopyridazine synthesis workflows. The refinement quality indicators (R_int = 0.031; S = 1.06; Δρ_max = 0.27 e Å⁻³) meet or exceed typical benchmarks for reference-standard designation [1]. Procuring this compound as a reference standard is justified over using non-crystallographically characterized analogs, whose powder patterns cannot be predicted with equivalent accuracy from first principles.

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